4-(1,2,3-Thiadiazol-5-yloxy)benzenecarbonitrile chemical properties and structure
4-(1,2,3-Thiadiazol-5-yloxy)benzenecarbonitrile chemical properties and structure
An In-Depth Technical Guide to 4-(1,2,3-Thiadiazol-5-yloxy)benzenecarbonitrile: Synthesis, Properties, and Therapeutic Potential
Introduction: The Privileged 1,2,3-Thiadiazole Scaffold
The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle that holds a significant position in medicinal and agricultural chemistry.[1][2] This scaffold is recognized as a "privileged structure" due to its versatile biological activities, which include anticancer, antiviral, antimicrobial, and herbicidal properties.[1][3][4] Its mesoionic character facilitates passage across cellular membranes, and it often serves as a bioisostere for other key heterocycles, enabling potent interactions with a wide array of biological targets.[1] This guide focuses on a specific derivative, 4-(1,2,3-Thiadiazol-5-yloxy)benzenecarbonitrile, a molecule that combines the potent thiadiazole core with a cyanophenoxy moiety. While direct experimental data for this exact compound is limited in publicly accessible literature, this document provides a comprehensive overview of its predicted chemical properties, a robust and plausible synthetic route, and its potential applications based on the well-documented behavior of structurally related analogs.
Section 1: Molecular Structure and Physicochemical Properties
The structure of 4-(1,2,3-Thiadiazol-5-yloxy)benzenecarbonitrile integrates the electron-deficient 1,2,3-thiadiazole ring with a 4-cyanophenyl group via an ether linkage at the C5 position. This combination is expected to confer specific electronic and steric properties that influence its reactivity and biological interactions.
Chemical Structure:
Predicted Physicochemical Data
The following table summarizes the calculated and predicted properties for 4-(1,2,3-Thiadiazol-5-yloxy)benzenecarbonitrile. These values are foundational for designing experimental work, including reaction setup, purification, and formulation.
| Property | Value | Justification / Source |
| Molecular Formula | C₉H₅N₃OS | Calculated |
| Molecular Weight | 203.22 g/mol | Calculated |
| Appearance | Predicted: White to off-white solid | Typical for aromatic heterocyclic compounds of this size. |
| Solubility | Predicted: Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; Poorly soluble in water and alkanes. | Based on the polar aprotic nature of the molecule.[1] |
| Melting Point | Predicted: >100 °C | Aromatic heterocycles of this nature are typically crystalline solids with relatively high melting points.[5] |
| CAS Number | Not available | No specific CAS number was identified in the literature search. |
Section 2: Proposed Synthesis and Experimental Protocol
The most versatile and common methods for synthesizing substituted 1,2,3-thiadiazoles often involve the Hurd-Mori reaction or modifications of a pre-formed thiadiazole ring.[1][6] For the target molecule, a highly plausible and efficient route involves the nucleophilic aromatic substitution (SₙAr) of a 5-halo-1,2,3-thiadiazole with 4-cyanophenol. This strategy is well-precedented for the synthesis of 5-alkoxy and 5-aryloxy thiadiazole derivatives.[7][8][9]
The reaction proceeds by deprotonating the hydroxyl group of 4-cyanophenol with a suitable base to form a more nucleophilic phenoxide. This phenoxide then attacks the electron-deficient C5 position of the thiadiazole ring, displacing the halide.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-cyanophenol (1.0 eq.) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a starting material concentration of approximately 0.5 M.
-
Phenoxide Formation: Stir the suspension at room temperature for 30 minutes under a nitrogen atmosphere to facilitate the formation of the potassium 4-cyanophenoxide salt.
-
Thiadiazole Addition: Add 5-chloro-1,2,3-thiadiazole (1.1 eq.) to the reaction mixture. Causality Note: A slight excess of the halo-thiadiazole ensures complete consumption of the valuable phenoxide intermediate.
-
Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting 4-cyanophenol is consumed.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude product and dissolve the inorganic salts.
-
Purification: Collect the precipitate by vacuum filtration and wash thoroughly with water. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 4-(1,2,3-Thiadiazol-5-yloxy)benzenecarbonitrile.
Synthetic Workflow Diagram
The following diagram illustrates the proposed synthetic pathway.
Caption: Proposed synthesis of the target compound via SₙAr reaction.
Section 3: Anticipated Spectroscopic Data for Structural Confirmation
Structural elucidation of the synthesized compound would rely on standard spectroscopic techniques. Based on analogous structures reported in the literature, the following key signals are anticipated.[6][10]
-
Infrared (IR) Spectroscopy: A sharp, strong absorption band is expected around 2230 cm⁻¹ , which is characteristic of the nitrile (C≡N) stretching vibration.[10]
-
¹H Nuclear Magnetic Resonance (¹H NMR):
-
A singlet in the downfield region (δ 8.0-9.0 ppm) corresponding to the lone proton at the C4 position of the 1,2,3-thiadiazole ring.
-
Two doublets in the aromatic region (δ 7.0-8.0 ppm) exhibiting an AA'BB' splitting pattern, characteristic of a para-substituted benzene ring.
-
-
¹³C Nuclear Magnetic Resonance (¹³C NMR):
-
A signal for the nitrile carbon around 118-120 ppm .[10]
-
Signals for the C4 and C5 carbons of the thiadiazole ring.
-
Four distinct signals for the aromatic carbons of the benzenecarbonitrile moiety.
-
-
High-Resolution Mass Spectrometry (HRMS): The measured mass should correspond to the calculated exact mass of the molecular ion [M+H]⁺ or [M+Na]⁺ for the formula C₉H₅N₃OS.
Section 4: Potential Biological and Agricultural Applications
While 4-(1,2,3-Thiadiazol-5-yloxy)benzenecarbonitrile has not been specifically evaluated in published studies, its core structure is a cornerstone of many biologically active agents.[4] The 1,2,3-thiadiazole moiety is known to impart a broad spectrum of activities, suggesting that this derivative is a prime candidate for screening in several therapeutic and agricultural areas.
-
Anticancer Activity: Numerous 1,2,3-thiadiazole derivatives have demonstrated potent anticancer properties.[1][3] They can act as microtubule-destabilizing agents or induce apoptosis in cancer cell lines.[3]
-
Antiviral Properties: Certain derivatives have shown remarkable efficacy against viruses, including Human Immunodeficiency Virus (HIV-1).[4]
-
Antimicrobial and Fungicidal Effects: The scaffold is present in compounds with a broad spectrum of activity against bacteria and fungi, making it relevant for both medicine and agriculture.[3]
-
Plant Activators: Commercially successful plant health products utilize the 1,2,3-thiadiazole structure to elicit systemic acquired resistance (SAR) in plants, protecting them from a wide range of diseases.[4][11]
Logical Relationship Diagram
This diagram shows the relationship between the core chemical scaffold and its documented biological activities, which form the basis for investigating the target compound.
Caption: Potential applications based on the 1,2,3-thiadiazole core.
References
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Volkova, N. N., Tarasova, E. V., Kodess, M. I., Van Meervelt, L., Dehaen, W., & Bakulev, V. A. (2003). Reaction of 5-halo-1,2,3-thiadiazoles with aliphatic diamines. Synthesis and intramolecular cyclization of bis(1,2,3-triazolyl-1,2,3-thiadiazolyl)sulfides. Organic & Biomolecular Chemistry, 1(22), 4030–4038. [Link]
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Lu, A., et al. (2009). Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance. Journal of Agricultural and Food Chemistry, 57(10), 4304-4310. [Link]
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Volkova, N. N., et al. (2003). Reaction of 5-halo-1,2,3-thiadiazoles with aliphatic diamines. Synthesis and intramolecular cyclization of bis(1,2,3-triazolyl-1,2,3-thiadiazolyl)sulfides. PubMed, 1(22), 4030-8. [Link]
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Gomha, S. M., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 30(22), 5678. [Link]
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Ahmad, I., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules, 26(13), 3804. [Link]
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Volkova, N. N., et al. (2003). Reaction of 5-halo-1,2,3-thiadiazoles with aliphatic diamines. Synthesis and intramolecular cyclization of bis(1,2,3-triazolyl-1,2,3-thiadiazolyl)sulfides. RSC Publishing. [Link]
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Reddy, T. S., et al. (2026). Facile One Pot Synthesis of 4,5-Disubstituted 1,2,3-Thiadiazoles using Acid Halides via Diazo Intermediate Formation. ResearchGate. [Link]
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Kaziukonytė, P., et al. (2023). Synthesis of novel 4-alkyl-6-(5-aryl-1,2,3-thiadiazol-4-yl) benzene-1,3-diols as potential Hsp90 inhibitors. Chemija, 34, 163–170. [Link]
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Zakharskaya, T. V., et al. (2023). Benzo[1,2-d:4,5-d′]bis([1][2][7]thiadiazole)-4-carbonitrile. Molbank, 2023(3), M1700. [Link]
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Kaziukonytė, P., et al. (2023). Synthesis of novel 4-alkyl-6-(5-aryl-1,2,3-thiadiazol-4-yl)benzene-1,3-diols as potential Hsp90 inhibitors. Vilnius University. [Link]
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